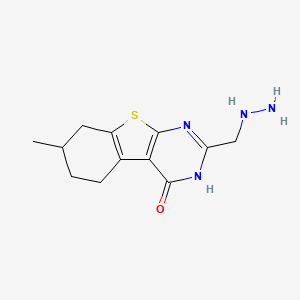
Egfr-IN-109
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-109 is a potent inhibitor of the epidermal growth factor receptor (EGFR). This compound has shown significant efficacy in inhibiting both the wild-type and the T790M mutant forms of EGFR, which are often implicated in various cancers, particularly non-small cell lung cancer . The inhibition of EGFR is crucial as it plays a pivotal role in the regulation of cell growth, proliferation, and survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthetic route typically includes the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of Egfr-IN-109 follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade equipment and stringent quality control measures to ensure consistency and safety. The process may also include purification steps such as crystallization and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Egfr-IN-109 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon and reaction conditions like elevated temperatures and pressures are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Egfr-IN-109 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying EGFR inhibition and related chemical reactions.
Biology: Employed in cell biology studies to understand the role of EGFR in cell signaling and proliferation.
Medicine: Investigated for its potential therapeutic applications in treating cancers that overexpress EGFR, such as non-small cell lung cancer
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mecanismo De Acción
Egfr-IN-109 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis . The inhibition of these pathways leads to the arrest of cancer cell growth and induction of apoptosis .
Comparación Con Compuestos Similares
Egfr-IN-109 is unique in its ability to inhibit both the wild-type and T790M mutant forms of EGFR with high potency. Similar compounds include:
Erlotinib: Another EGFR inhibitor, but with different efficacy and resistance profiles.
Gefitinib: Similar to erlotinib, but with distinct pharmacokinetic properties.
Afatinib: An irreversible EGFR inhibitor with broader activity against other members of the ErbB family.
Osimertinib: Specifically designed to target the T790M mutation with high selectivity
This compound stands out due to its balanced efficacy against both wild-type and mutant forms of EGFR, making it a valuable compound in cancer research and therapy .
Propiedades
Fórmula molecular |
C12H16N4OS |
|---|---|
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
2-(hydrazinylmethyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4OS/c1-6-2-3-7-8(4-6)18-12-10(7)11(17)15-9(16-12)5-14-13/h6,14H,2-5,13H2,1H3,(H,15,16,17) |
Clave InChI |
BTDORBMZFOWMQU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)
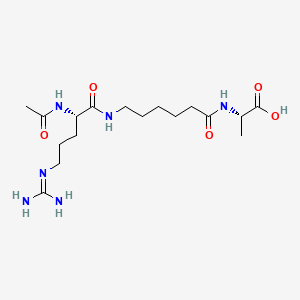
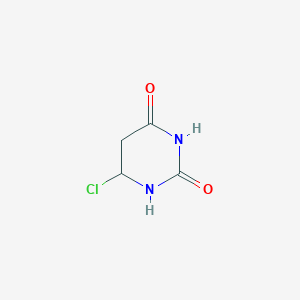
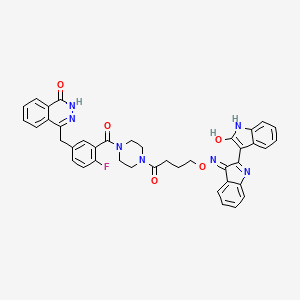
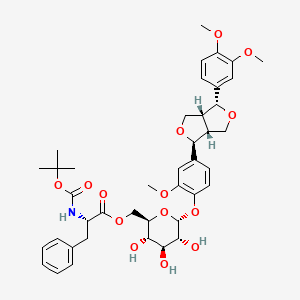
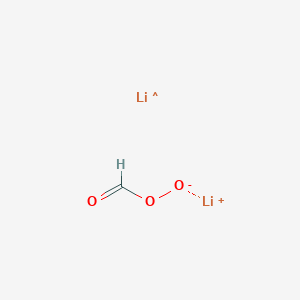
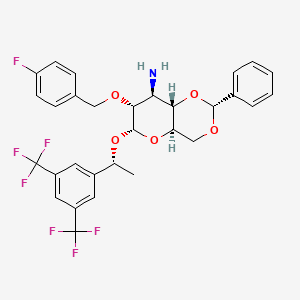
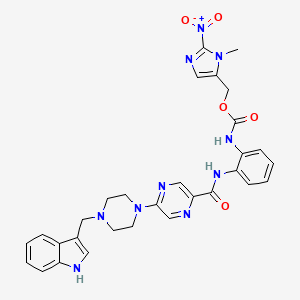
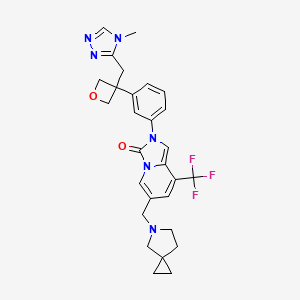
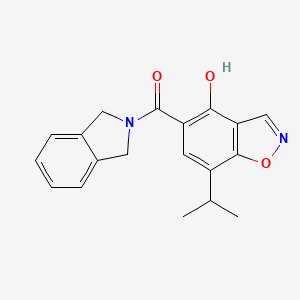
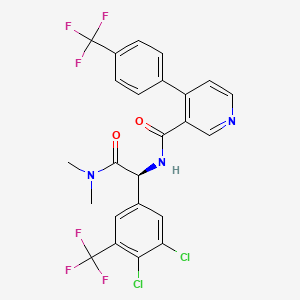
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
